N-(シクロプロピルメチル)-3-(トリフルオロメチル)アニリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

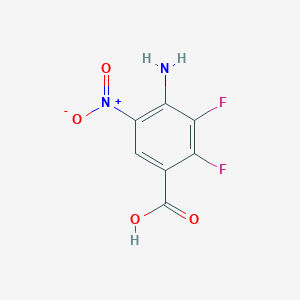

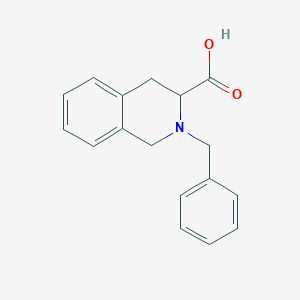

N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline (NCMA) is an organic compound that is used in a variety of applications. It is a type of aniline derivative, which is an aromatic compound derived from aniline. NCMA is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in various reactions, such as the synthesis of heterocyclic compounds. NCMA is a versatile compound that has a wide range of applications in the laboratory and in industry.

科学的研究の応用

環境科学

N-(シクロプロピルメチル)-3-(トリフルオロメチル)アニリンなどのフッ素化化合物の環境運命に関する研究は不可欠です。これは、生態系におけるそのような化合物の残留性と潜在的な生物蓄積を理解し、より安全な化学物質の開発を導くのに役立ちます。

これらの用途はそれぞれ、トリフルオロメチル基のユニークな特性を活用しており、科学研究における化合物の汎用性を示しています。 ここで提供される情報は、トリフルオロメチル化合物とそのさまざまな研究分野における用途に関する一般的な知識に基づいています .

作用機序

Target of Action

Trifluoromethyl-containing compounds, which have three equivalent c–f bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .

Mode of Action

It’s known that trifluoromethyl-containing compounds can undergo c–f bond activation, which is a challenging task in organic synthesis .

Biochemical Pathways

The compound may be involved in the biosynthesis of cyclopropane, a structural motif widespread in natural products and usually essential for biological activities . The enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

Pharmacokinetics

The compound is a liquid at 20°c , which may influence its absorption, distribution, metabolism, and excretion in the body.

Action Environment

The action, efficacy, and stability of N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and in a cool, dry place below 15°C . It should also avoid exposure to air .

生化学分析

Biochemical Properties

N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group in this compound is known to interact with various enzymes and proteins, influencing their activity. For instance, it has been observed that the trifluoromethyl group can enhance the stability and reactivity of radical intermediates, which are crucial in many biochemical processes . The interactions between N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline and biomolecules such as enzymes and proteins are primarily mediated through non-covalent interactions, including hydrogen bonding and van der Waals forces.

Cellular Effects

N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of key signaling molecules, leading to changes in downstream signaling pathways that regulate cell growth, differentiation, and apoptosis . Additionally, N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Molecular Mechanism

The molecular mechanism of action of N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoromethyl group in N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline is known to form stable radical intermediates, which can interact with various enzymes and proteins, leading to their inhibition or activation . These interactions can result in changes in the activity of metabolic pathways and cellular processes, ultimately affecting cell function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of the compound on cellular function have been studied in both in vitro and in vivo settings, revealing that prolonged exposure can lead to changes in cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, the trifluoromethyl group in N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline can enhance the reactivity of radical intermediates, leading to changes in the activity of enzymes that catalyze important biochemical reactions.

Transport and Distribution

The transport and distribution of N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline within cells and tissues are mediated by specific transporters and binding proteins. The compound can interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism.

特性

IUPAC Name |

N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N/c12-11(13,14)9-2-1-3-10(6-9)15-7-8-4-5-8/h1-3,6,8,15H,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMVDEPFTHQMEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585670 |

Source

|

| Record name | N-(Cyclopropylmethyl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887590-43-4 |

Source

|

| Record name | N-(Cyclopropylmethyl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)

![4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1285861.png)